Bienvenue dans la boutique en ligne BenchChem!

Cytochalasin B

Glucose transport inhibition GLUT1 Metabolic assay confounding

Cytochalasin B is a cell-permeable fungal mycotoxin belonging to the cytochalasin class of actin-binding natural products. It binds to the barbed end of F-actin filaments, inhibiting both the elongation and shortening of actin polymers with a dissociation constant (Kd) in the low nanomolar range (1.4–5.0 nM).

Molecular Formula C29H37NO5
Molecular Weight 479.6 g/mol
CAS No. 14930-96-2
Cat. No. B054738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin B
CAS14930-96-2
Synonyms(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione; _x000B_(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H
Molecular FormulaC29H37NO5
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O
InChIInChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/b14-8+,16-15+/t18-,19-,22-,23+,24+,26+,27-,29-/m1/s1
InChIKeyGBOGMAARMMDZGR-TYHYBEHESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite powder

Cytochalasin B (CAS 14930-96-2): Actin Polymerization Inhibitor and Glucose Transport Blocker for Cytoskeletal and Metabolic Research


Cytochalasin B is a cell-permeable fungal mycotoxin belonging to the cytochalasin class of actin-binding natural products. It binds to the barbed end of F-actin filaments, inhibiting both the elongation and shortening of actin polymers with a dissociation constant (Kd) in the low nanomolar range (1.4–5.0 nM) [1]. Uniquely among the major cytochalasin congeners, Cytochalasin B also functions as a potent, non-competitive inhibitor of facilitative glucose transporters (GLUT1–4), a property absent from Cytochalasin D [2]. Additionally, Cytochalasin B reversibly blocks the hKv1.5 potassium channel (IC50 = 4.2 μM), a characteristic shared only with its oxidized analog Cytochalasin A among the cytochalasin family [3]. These three mechanistically distinct pharmacological activities—actin disruption, glucose transport inhibition, and ion channel blockade—define Cytochalasin B as a multi-target probe rather than a simple actin polymerization inhibitor.

Why Cytochalasin B Cannot Be Interchanged with Cytochalasin D or Latrunculin A for Actin-Dependent Assays


Cytochalasin B, Cytochalasin D, and Latrunculin A/B are frequently grouped together as 'actin polymerization inhibitors,' yet they operate through fundamentally distinct molecular mechanisms and exhibit non-overlapping secondary pharmacology. Cytochalasin B caps the barbed end of F-actin (Kd = 1.4–5.0 nM) [1]; Cytochalasin D also caps barbed ends but with higher relative affinity for the binding site [2]; Latrunculin A sequesters G-actin monomers, preventing polymerization entirely [3]. Critically, Cytochalasin B is the only member of this group that inhibits GLUT-family glucose transporters (Ki = 0.1–0.4 μM for GLUT1), a property that can confound metabolic assays if not considered but also makes it uniquely valuable for dual-pathway studies [4]. Furthermore, Cytochalasin B exhibits a paradoxical ability to enhance rather than diminish the recruitment of barbed-end regulatory proteins such as capping protein (CP) and Ena/VASP to lamellipodial actin networks—an effect not observed with any other actin inhibitor studied to date [5]. These qualitative differences mean that experimental outcomes obtained with one actin-disrupting agent cannot be presumed to generalize to others, making compound identity a critical variable in experimental design and procurement decisions.

Quantitative Comparative Evidence: Cytochalasin B Versus Closest Analogs in Key Performance Dimensions


Dual-Target Differentiation: GLUT Glucose Transporter Inhibition Is Unique to Cytochalasin B Among Major Actin Inhibitors

Cytochalasin B (Ki = 0.1–0.4 µM for GLUT1 in human erythrocytes; Ki = ~6 µM for GLUT2) is a potent, non-competitive inhibitor of Class 1 facilitative glucose transporters (GLUT1–4). In contrast, Cytochalasin D does not interact with GLUT1 and is without effect on sugar transport across the same concentration range [1]. Cytochalasin A also inhibits GLUTs but with a different potency profile (Ki = ~4.0 µM for glucose transporters vs. 0.6 µM for Cytochalasin B, indicating ~6.7-fold lower affinity) [2]. Cytochalasin B additionally inhibits GLUT2 with Ki ~6 µM but does not inhibit GLUT5, providing pharmacologically useful isoform selectivity within the GLUT family .

Glucose transport inhibition GLUT1 Metabolic assay confounding Cytochalasin D selectivity

In Vivo Tolerability: Cytochalasin B Is 25-Fold Better Tolerated Than Cytochalasin D in a Zebrafish Model

In a zebrafish (Danio rerio) in vivo tolerability study comparing multiple cytochalasin congeners and jasplakinolide, Cytochalasin B was fully tolerated at 5 µM with an LD50 of 10 µM after 24 h exposure. By contrast, Cytochalasin D gave an approximate LD50 at only 0.2 µM—indicating that Cytochalasin B exhibits approximately 25-fold (LD50 ratio) to 50-fold (fully tolerated concentration ratio) better in vivo tolerability than Cytochalasin D [1]. 21,22-Dihydrocytochalasin B was fully tolerated at 10 µM [1], suggesting that the reduced analog is even better tolerated but lacks the glucose transport inhibitory activity. Cytochalasin C was tolerated at 1 µM, ten-fold higher than Cytochalasin D [1].

In vivo toxicity Zebrafish model LD50 Preclinical tolerability

Actin Barbed-End Binding Affinity: Cytochalasin B Kd (1.4–5.0 nM) Versus Relative Affinity Ranking of Cytochalasin D

Cytochalasin B binds to a single high-affinity site at the barbed end of pure F-actin with Kd values of 5.0 nM (ATP conditions) and 1.4 nM (ADP+Pi conditions), as determined by [³H]-cytochalasin B ultracentrifugation assays [1]. In the presence of ATP, the Ki for half-maximal inhibition of F-actin growth is 80 nM, which drops to 9 nM upon addition of inorganic phosphate (Pi) [2]. Competitive displacement assays with [³H]dihydrocytochalasin B reveal the relative affinity ranking: Cytochalasin D > Cytochalasin E ≈ Dihydrocytochalasin B [3]. In functional actin filament elongation rate assays, 5 × 10⁻⁷ M Cytochalasin B reduces elongation to 70% of control, while 1 × 10⁻⁷ M Cytochalasin D—a 5-fold lower concentration—reduces it to 25%, confirming Cytochalasin D as the more potent barbed-end inhibitor in this system [4].

Actin binding affinity Kd Barbed-end capping F-actin

Kv1.5 Potassium Channel Blockade: Cytochalasin B (IC50 = 4.2 µM) Versus Structural Analog Cytochalasin A (IC50 = 1.4 µM)

Cytochalasin B inhibits the cloned hKv1.5 potassium channel stably expressed in Ltk⁻ cells with an IC50 of 4.2 µM at +60 mV, using whole-cell patch-clamp electrophysiology. Inhibition was rapid, reversible, and concentration-dependent [1]. Its close structural analog Cytochalasin A is approximately 3-fold more potent (IC50 = 1.4 µM) [1]. Critically, pretreatment with other actin filament disruptors—Cytochalasin D and Cytochalasin J—or the actin filament stabilizer phalloidin had no effect on Cytochalasin B-induced hKv1.5 block, demonstrating that the channel blockade is independent of actin cytoskeleton disruption and represents a direct pharmacological effect unique to Cytochalasin B and Cytochalasin A within this compound class [1].

Kv1.5 channel hKv1.5 IKur Atrial fibrillation target

Differential Regulation of Barbed-End Actin-Binding Proteins: Cytochalasin B Enhances Capping Protein and Ena/VASP Recruitment at Lamellipodial Tips

In migrating B16-F1 melanoma cells, acute Cytochalasin B treatment paradoxically enhances rather than diminishes the accumulation of key barbed-end regulatory proteins—heterodimeric capping protein (CP) and Ena/VASP family proteins—at lamellipodial actin networks, even while simultaneously halting lamellipodium protrusion [1]. This enhancement was shown to require the presence of CP, as Cytochalasin B-induced VASP accumulation was abrogated in CP-knockout cells [1]. Identical effects were observed with Cytochalasin D, indicating this is a class-level property of cytochalasins [1]. However, this finding fundamentally revises the assumed mechanism of cytochalasin action: rather than simply competing all barbed-end binding proteins off filament ends, cytochalasins selectively modulate the composition of the barbed-end protein complex [1].

Ena/VASP Capping protein Lamellipodium Barbed-end regulation

Latrunculin A Is 100-Fold More Potent Than Cytochalasin B for Fenestrae Induction But Operates Through a Fundamentally Different Actin-Disrupting Mechanism

In rat liver sinusoidal endothelial cells (LECs), both Cytochalasin B and Latrunculin A produce comparable maximal effects on fenestrae number—doubling the number of fenestrae—within 10 to 30 minutes [1]. However, Latrunculin A achieved this effect at concentrations approximately 100-fold lower than Cytochalasin B [1]. The mechanistic basis differs fundamentally: Cytochalasin B disrupts actin filaments by capping the fast-growing (barbed) end, while Latrunculin A sequesters G-actin monomers and depolymerizes existing filaments [1]. This mechanistic distinction means that Latrunculin A is the more potent agent for pure actin depolymerization studies, while Cytochalasin B is the tool of choice when barbed-end capping without monomer sequestration is required.

Latrunculin A Fenestrae Liver sinusoidal endothelial cells Mechanism comparison

Recommended Application Scenarios for Cytochalasin B Based on Verified Differential Evidence


Dual-Pathway Cancer Metabolism Studies: Simultaneous Actin and GLUT Inhibition

For researchers investigating the intersection of cytoskeletal remodeling and glucose metabolism in cancer biology, Cytochalasin B is the only compound that simultaneously disrupts actin polymerization (Kd = 1.4–5.0 nM for F-actin) and inhibits GLUT1/2/3/4-mediated glucose uptake (Ki = 0.1–0.4 µM for GLUT1) . This dual activity is mechanistically verified by co-crystal structures of Cytochalasin B bound to the inward-open conformation of hGLUT1, which show the compound occupying the central cavity overlapping the glucose-binding site [1]. Cytochalasin D lacks GLUT inhibitory activity entirely, making Cytochalasin B the essential choice for protocols requiring concurrent metabolic and cytoskeletal perturbation [2].

In Vivo Tumor Model Studies Requiring Favorable Tolerability Window

Cytochalasin B offers a substantially wider in vivo tolerability window than Cytochalasin D (LD50 = 10 µM vs. ~0.2 µM in zebrafish; approximately 50-fold better tolerance at fully tolerated concentrations) [3]. It has demonstrated in vivo antineoplastic activity in murine models, significantly inhibiting tumor growth of M109 lung carcinoma, Lewis lung, B16F10 melanoma, and LA4 adenocarcinoma, producing long-term survival in several models [4]. For preclinical cancer studies requiring systemic administration of a microfilament-directed agent, Cytochalasin B is the preferred congener based on the tolerability-toxicity ratio established in comparative zebrafish and murine studies.

Cardiac Electrophysiology: hKv1.5 (IKur) Channel Pharmacology Without Off-Target Actin Confounds

Cytochalasin B blocks the hKv1.5 potassium channel with an IC50 of 4.2 µM, an effect that is independent of its actin-disrupting activity, as demonstrated by the lack of effect of Cytochalasin D, Cytochalasin J, or phalloidin on channel currents [5]. For atrial fibrillation research targeting the ultra-rapid delayed rectifier current (IKur), Cytochalasin B provides a validated pharmacological tool, while Cytochalasin A (IC50 = 1.4 µM) offers a 3-fold more potent alternative when higher channel-blocking potency is desired [5].

Barbed-End Protein Complex Enrichment: CP/VASP Recruitment at Lamellipodial Tips

Based on the 2024 discovery that Cytochalasin B enhances—rather than depletes—capping protein (CP) and Ena/VASP accumulation at lamellipodial barbed ends while simultaneously halting protrusion [6], Cytochalasin B is now uniquely positioned as a tool for selectively enriching barbed-end regulatory complexes for biochemical or imaging-based analysis. This application is specific to the cytochalasin class and cannot be replicated with G-actin sequestering agents such as Latrunculin A/B, which are expected to globally reduce barbed-end availability [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochalasin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.